(2S)-2-(2-Anthryl)piperidine
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Overview
Description
(2S)-2-(2-Anthryl)piperidine is a chiral compound featuring a piperidine ring substituted with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Anthryl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and anthracene derivatives.
Reaction Conditions: The anthracene derivative is reacted with the piperidine under specific conditions, often involving a catalyst and a solvent such as dichloromethane or toluene.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Anthryl)piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe due to the anthracene moiety.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Anthryl)piperidine would depend on its specific application. For example:
Fluorescent Probe: The anthracene moiety can interact with specific biomolecules, leading to fluorescence changes.
Pharmacological Agent: The compound may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Naphthyl)piperidine: Similar structure but with a naphthalene moiety instead of anthracene.
(2S)-2-(2-Phenyl)piperidine: Similar structure but with a phenyl moiety instead of anthracene.
Uniqueness
(2S)-2-(2-Anthryl)piperidine is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties and potential biological activities not found in its analogs.
Properties
Molecular Formula |
C19H19N |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(2S)-2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m0/s1 |
InChI Key |
YTCPGUFQMDCBNO-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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